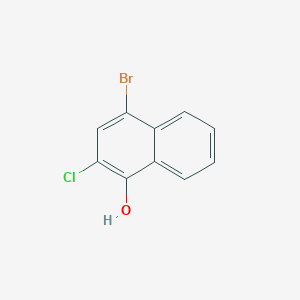

4-Bromo-2-chloro-1-naphthalenol

CAS No.:

Cat. No.: VC17190649

Molecular Formula: C10H6BrClO

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6BrClO |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 4-bromo-2-chloronaphthalen-1-ol |

| Standard InChI | InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |

| Standard InChI Key | JFEQJWNWRKCUBV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a fused bicyclic naphthalene system. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing bromine and chlorine atoms at positions 4 and 2 influence electronic distribution and reactivity. The SMILES notation precisely encodes this arrangement . Comparative analysis with isomers such as 2-bromo-4-chloro-1-naphthalenol (CAS 90948-00-8) highlights how halogen positioning affects properties like dipole moment and solubility .

Synthesis and Optimization

Bromination of Naphthol Derivatives

The primary synthesis route involves bromination of 2-chloro-1-naphthol. A patented method (US4223166A) details the use of bromine () in chlorobenzene at 5–20°C, catalyzed by triethylamine hydrochloride () . Key steps include:

-

Dissolving 2-chloro-1-naphthol in chlorobenzene.

-

Adding 3–6 wt% catalyst to direct electrophilic substitution to the para position.

-

Controlled addition of bromine to minimize di- or tri-brominated byproducts.

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the catalyst stabilizing the transition state. This method achieves yields >99% and purity >99.4% by suppressing the formation of 6-bromo isomers .

Table 1: Optimal Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 5–20°C | |

| Catalyst Loading | 3–6 wt% | |

| Solvent | Chlorobenzene | |

| Yield | >99% | |

| Purity | >99.4% |

Alternative Approaches

Melt-phase bromination without solvent has been explored but requires precise temperature control (0–60°C) to prevent decomposition . Microwave-assisted synthesis and flow chemistry methods remain under investigation for scalability.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The hydroxyl group acts as a nucleophile, enabling etherification () and esterification () reactions. Conversely, the electron-deficient aromatic ring undergoes electrophilic substitution at the 5- and 8-positions due to meta-directing effects of the halogens.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs, expanding applications in materials science. For example:

This reaction retains the chlorine substituent, which can be further functionalized.

Industrial and Research Applications

Agrochemical Intermediates

4-Bromo-2-chloro-1-naphthalenol serves as a precursor in synthesizing insecticides (e.g., chlorfenapyr) and acaricides. Its halogenated structure enhances binding to pest chitinases and neuroreceptors.

Pharmaceutical Development

Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The bromine atom’s size and polarizability may improve target affinity compared to non-halogenated analogs.

Material Science

Incorporation into polymers via hydroxyl-group polymerization enhances thermal stability. For instance, polyesters derived from this monomer exhibit glass transition temperatures () up to 185°C.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume